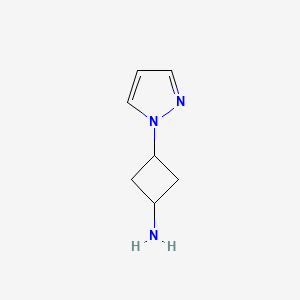

3-(1H-pyrazol-1-yl)cyclobutan-1-amine

Description

Significance of Cyclobutane (B1203170) Ring Systems in Advanced Molecular Design

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable building block in modern medicinal chemistry. researchgate.netnih.gov Its significance stems from a unique combination of structural and chemical properties. The inherent ring strain of the cyclobutane core results in a puckered, three-dimensional conformation, which stands in contrast to the often-flat structures of aromatic rings. researchgate.netnih.gov

Incorporating a cyclobutane unit into a larger molecule can achieve several strategic goals:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock flexible parts of a molecule into a specific orientation, which can be crucial for binding to biological targets like enzymes or receptors. nih.govnih.gov

Improved Metabolic Stability: The replacement of more metabolically susceptible groups with a robust cyclobutane ring can enhance the stability of a drug candidate in the body, leading to a longer duration of action. researchgate.netnih.gov

Reduced Planarity and Increased Solubility: Moving away from flat, planar molecules by introducing sp³-rich centers like cyclobutane can improve a compound's solubility and other physicochemical properties, which are critical for drug development. researchgate.net

Bioisosterism: The cyclobutane moiety can act as a bioisostere for other chemical groups, such as phenyl rings or alkenes, offering a similar spatial arrangement but with different electronic and metabolic profiles. researchgate.netnih.gov

Role of Pyrazole (B372694) Moieties in Heterocyclic Compound Synthesis and Chemical Scaffolds

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.govresearchgate.netmdpi.com The pyrazole ring is present in numerous FDA-approved drugs, highlighting its therapeutic importance. researchgate.netmdpi.com

The utility of the pyrazole moiety is broad:

Versatile Synthesis: A wide variety of synthetic methods have been developed over the years to produce highly substituted and functionalized pyrazole derivatives. nih.govmdpi.com

Pharmacological Activity: Pyrazole-containing compounds exhibit an extensive range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties. nih.govmdpi.com

Hydrogen Bonding Capability: The pyrazole ring possesses both hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom) sites, enabling it to form strong interactions with biological macromolecules. nih.gov

Scaffold for Hybrid Molecules: The pyrazole nucleus serves as an excellent foundation for creating hybrid molecules, where it is combined with other pharmacophores to develop agents with enhanced or multi-target activities. researchgate.net

Rationale for Investigating Hybrid Cyclobutane-pyrazole Structures as Novel Chemical Entities

The theoretical combination of a cyclobutane ring and a pyrazole moiety into a single molecule, such as 3-(1H-pyrazol-1-yl)cyclobutan-1-amine, is driven by a compelling chemical rationale. Such a hybrid structure could synergistically combine the advantageous properties of both components. researchgate.net

The investigation of these hybrid structures is based on the hypothesis that:

The cyclobutane component can provide a rigid, three-dimensional scaffold, improving metabolic stability and offering precise spatial positioning of the other functional groups. researchgate.netnih.gov

The pyrazole moiety can serve as the primary pharmacophore, responsible for key interactions with biological targets and conferring a wide range of potential therapeutic activities. nih.gov

The amine group on the cyclobutane ring provides a crucial point for further chemical modification or for direct interaction with biological targets, acting as a hydrogen bond donor or a basic center.

By linking these components, chemists can explore new regions of chemical space, creating novel scaffolds that possess a unique blend of rigidity, three-dimensionality, and biological potential, making them attractive candidates for drug discovery programs and materials science applications. researchgate.net

Detailed Focus: this compound

Despite the strong rationale for its design, a review of current scientific literature reveals that this compound is a novel chemical entity for which detailed research findings, including specific synthetic routes and experimental characterization, have not been widely published. Its existence is noted in chemical databases and supplier catalogs, indicating its availability as a building block for further chemical synthesis.

Below are the computed physicochemical properties for this compound, which are valuable for predicting its behavior and for planning its use in synthetic applications.

Interactive Data Table: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted and have not been experimentally verified.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 1440748-93-7 |

| Topological Polar Surface Area | 41.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 1 |

| Predicted LogP | 0.4 |

| Predicted Water Solubility | 1.15e+04 mg/L |

| Predicted pKa (strongest basic) | 9.3 |

The synthesis of structurally related compounds, such as 3-(5H-pyrazolyl)cyclobutanone derivatives, has been reported, suggesting potential synthetic pathways. One approach involves a [2+2] cycloaddition, while another builds the pyrazole ring onto a pre-existing cyclobutanone (B123998) fragment. Adapting such methods to produce the target amine would likely involve a reductive amination of the corresponding cyclobutanone precursor. However, without dedicated studies, these remain speculative routes.

The future investigation of this compound and its derivatives holds promise for uncovering new chemical entities with potentially valuable applications in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-pyrazol-1-ylcyclobutan-1-amine |

InChI |

InChI=1S/C7H11N3/c8-6-4-7(5-6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2 |

InChI Key |

UVECAGJZTSVGIY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N2C=CC=N2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1h Pyrazol 1 Yl Cyclobutan 1 Amine

Retrosynthetic Analysis of the 3-(1H-pyrazol-1-yl)cyclobutan-1-amine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that can guide its synthesis. The primary disconnection involves the amine group, which can be introduced through functional group interconversion from a ketone precursor, 3-(1H-pyrazol-1-yl)cyclobutan-1-one. This ketone is a crucial intermediate in many synthetic pathways.

Further disconnection of the pyrazole (B372694) ring from the cyclobutane (B1203170) core suggests two main approaches. The first involves the formation of the C-N bond between a pre-formed pyrazole and a cyclobutane electrophile. The second approach considers the construction of the pyrazole ring onto a cyclobutane scaffold already containing a suitable precursor functional group.

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-N (amine) | 3-(1H-pyrazol-1-yl)cyclobutan-1-one |

| 3-(1H-pyrazol-1-yl)cyclobutan-1-one | C-N (pyrazole) | Cyclobutanone (B123998) derivative, Pyrazole |

| Cyclobutane ring | [2+2] Cycloaddition | Alkene precursors |

Convergent and Divergent Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the separate synthesis of the pyrazole and cyclobutane fragments, which are then coupled. In contrast, a divergent approach would start from a common intermediate that is then elaborated to introduce the pyrazole and amine functionalities.

The construction of the cyclobutane core is a critical step. Several methods are available, with [2+2] cycloaddition reactions being the most prominent.

Photochemical [2+2] Cycloaddition: This method involves the irradiation of two alkene molecules to form a cyclobutane ring. For the synthesis of a 3-substituted cyclobutanone precursor, a ketene (B1206846) acetal (B89532) could be reacted with an appropriate alkene, followed by hydrolysis.

Transition-Metal-Catalyzed [2+2] Cycloaddition: Catalysts based on iron, copper, or ruthenium can promote the [2+2] cycloaddition of alkenes under milder conditions than photochemical methods, often with improved stereoselectivity.

Ring Expansion Reactions: Ring expansion of cyclopropanemethanol derivatives can also be employed to generate the cyclobutane ring.

Reactions of Bicyclo[1.1.0]butanes: Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with various nucleophiles can provide access to functionalized cyclobutane derivatives.

The introduction of the pyrazole ring can be achieved at different stages of the synthesis.

Condensation of a Hydrazine (B178648) with a 1,3-Dicarbonyl Compound: A classic method for pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. In the context of our target molecule, a cyclobutane derivative containing a 1,3-dicarbonyl equivalent could be reacted with hydrazine.

Nucleophilic Substitution: A common strategy involves the reaction of pyrazole with a cyclobutane derivative bearing a good leaving group, such as a tosylate or a halide, at the 3-position. This reaction is typically performed in the presence of a base.

Multicomponent Reactions: One-pot, multicomponent reactions can be employed to construct the pyrazole ring directly on the cyclobutane scaffold, offering an efficient and atom-economical approach.

The final step in many synthetic routes is the introduction of the amine group.

Reductive Amination: The most straightforward method for converting the key intermediate, 3-(1H-pyrazol-1-yl)cyclobutan-1-one, to the target amine is through reductive amination. This reaction involves the treatment of the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

From Carboxylic Acids: A carboxylic acid at the 3-position of the cyclobutane ring can be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

Nucleophilic Substitution: An alcohol at the 3-position can be converted to a leaving group and then displaced by an azide, followed by reduction to the amine.

Stereoselective and Diastereoselective Synthesis of this compound Isomers

The this compound molecule possesses a stereocenter at the carbon bearing the amine group. Furthermore, if the cyclobutane ring is substituted at other positions, diastereomers are possible. Therefore, controlling the stereochemistry is a crucial aspect of its synthesis.

Several strategies can be employed to achieve stereocontrol in the synthesis of this compound isomers.

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key reaction, such as the [2+2] cycloaddition or the introduction of the amine group. The auxiliary can then be removed in a later step.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze key bond-forming reactions enantioselectively. For instance, an organocatalyzed aldol (B89426) reaction could be used to set the stereochemistry of a precursor to the cyclobutane ring. Organocatalysis can also be applied to the asymmetric reduction of the ketone precursor to a chiral alcohol, which can then be converted to the amine with retention or inversion of configuration.

Chiral Catalysts in Cycloaddition: The use of chiral Lewis acids or transition metal catalysts in [2+2] cycloaddition reactions can lead to the formation of enantioenriched cyclobutane products.

| Stereocontrol Strategy | Description | Application in Synthesis |

| Chiral Auxiliaries | A temporary chiral group that directs the stereochemistry of a reaction. | Can be used in [2+2] cycloaddition or during the introduction of the amine precursor. |

| Organocatalysis | Use of small chiral organic molecules to catalyze reactions enantioselectively. | Asymmetric reduction of the ketone, or in reactions to form the cyclobutane ring precursors. |

| Chiral Catalysis | Use of chiral metal complexes to control stereochemistry. | Enantioselective [2+2] cycloaddition reactions. |

Enantioselective and Diastereoselective Reaction Pathways

Achieving stereochemical control is a critical aspect of modern synthetic chemistry, particularly for producing specific isomers of bioactive compounds. For this compound, the key challenge lies in controlling the relative and absolute configuration of the substituents on the cyclobutane ring.

A promising and highly relevant strategy for the diastereoselective synthesis of such N-heterocycle-substituted cyclobutanes involves the aza-Michael addition of a pyrazole nucleophile onto a suitably substituted cyclobutene (B1205218). nih.govresearchgate.net This method allows for the efficient formation of the crucial carbon-nitrogen bond, establishing the connection between the pyrazole and cyclobutane moieties. The reaction typically proceeds by treating a cyclobutene precursor, often an ester or amide derivative, with the N-heterocycle (in this case, pyrazole) in the presence of a base. researchgate.net The inherent steric and electronic properties of the cyclobutene ring and the incoming nucleophile guide the diastereoselectivity of the addition, often favoring the formation of one diastereomer over the other. nih.govresearchgate.net

To extend this control to enantioselectivity, chiral catalysts can be employed. While direct enantioselective examples for this specific compound are not detailed in the literature, analogous Michael additions of pyrazoles to other α,β-unsaturated systems provide a clear blueprint. Organocatalysis, using chiral amines derived from cinchona alkaloids, has proven highly effective in catalyzing the enantioselective 1,4-addition of pyrazole-type nucleophiles. nih.govnih.gov Such catalysts can activate the Michael acceptor and create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer with high enantiomeric excess (ee). nih.govnih.gov Similarly, the use of a chiral chinchona-based squaramide bifunctional acid-base catalyst has been successful in the enantioselective synthesis of other substituted cyclobutanes, achieving high yields and enantioselectivity. rsc.org Adapting these catalytic systems to the aza-Michael addition of pyrazole to a cyclobutene precursor represents a viable pathway to access specific, optically pure enantiomers of this compound.

Reaction Optimization and Process Development for Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. The scalable synthesis of this compound would necessitate a detailed examination of each synthetic step.

A primary focus of process development is the optimization of the key bond-forming reactions, such as the N-alkylation of pyrazole. researchgate.netmdpi.comsemanticscholar.org This involves screening various parameters to maximize yield and purity while minimizing costs and operational complexity. Key variables include the choice of solvent, catalyst, temperature, and reaction time. For instance, in a hypothetical optimization of the pyrazole alkylation step, different catalysts and conditions would be systematically evaluated.

Below is an interactive data table illustrating a potential optimization study for the N-alkylation step.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 1,2-DCE | Reflux | 24 | 0 |

| 2 | CSA (10) | 1,2-DCE | 60 | 12 | 65 |

| 3 | CSA (10) | CH3CN | 60 | 12 | 58 |

| 4 | CSA (10) | 1,2-DCE | 80 | 4 | 82 |

| 5 | CSA (5) | 1,2-DCE | 80 | 4 | 79 |

| 6 | Ag2CO3 (10) | DCE | 120 | 8 | 85 |

| 7 | Cs2CO3 (10) | THF | 25 | 24 | 94 |

Table based on analogous optimization studies for pyrazole N-alkylation. semanticscholar.orgnih.govresearchgate.net CSA = Camphorsulfonic acid.

This data demonstrates how systematic adjustments can lead to significantly improved outcomes. In this example, changing the catalyst from a Brønsted acid (CSA) to a base like Cesium Carbonate (Cs2CO3) and adjusting the solvent and temperature could dramatically increase the yield. semanticscholar.orgnih.gov

Furthermore, scalable synthesis demands consideration of practical issues such as reagent costs, ease of product isolation, and waste management. researchgate.net A robust process would favor fewer purification steps, such as avoiding column chromatography in favor of crystallization or distillation. Safety is also paramount, requiring a thorough understanding of reaction thermodynamics and potential hazards to implement appropriate engineering controls for multi-kilogram production. researchgate.net

Green Chemistry Principles Applied to the Synthesis of the Compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. nih.govresearchgate.netmdpi.com The goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netresearchgate.net

Several green strategies could be applied to this synthesis:

Alternative Energy Sources: The use of ultrasound or microwave irradiation offers significant advantages over conventional heating. nih.gov Ultrasound-assisted synthesis can dramatically reduce reaction times and increase yields by enhancing mass transfer and activating the reacting species. rsc.orgnih.govasianpubs.org Similarly, microwave-assisted reactions often lead to faster, cleaner transformations with higher efficiency. researchgate.netrasayanjournal.co.in

Solvent-Free and Alternative Solvent Systems: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. bohrium.com Performing reactions under solvent-free conditions, where the reactants themselves act as the medium, can drastically reduce waste and simplify product isolation. researchgate.netresearchgate.netrsc.org One documented approach for a related N-acyl pyrazole synthesis was performed solvent-free by heating a mixture of an aldehyde, pyrazole, and an oxidant, which adds to the green credentials of the protocol. mdpi.com When a solvent is necessary, greener alternatives like water or ionic liquids can be employed, minimizing the use of hazardous materials. researchgate.netlookchem.com

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with high efficiency while using only substoichiometric amounts of an activating agent, thereby reducing waste. Both heterogeneous catalysts, which can be easily recovered and reused, and biocatalysis, using engineered enzymes, represent advanced green approaches. researchgate.netresearchgate.net Enzyme-catalyzed N-alkylation of pyrazoles has been shown to proceed with exceptional regioselectivity, offering a highly sustainable and precise synthetic tool. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and scalable but also minimally impactful on the environment.

Chemical Transformations and Derivatization Strategies of 3 1h Pyrazol 1 Yl Cyclobutan 1 Amine

Functionalization at the Primary Amine Moiety

The primary amine on the cyclobutane (B1203170) ring is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental method for introducing acyl groups, which can modulate the electronic and steric properties of the molecule.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- versus di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the use of a large excess of the amine can favor mono-alkylation.

Sulfonylation: The formation of sulfonamides is accomplished by reacting the primary amine with sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonyl group, which is a common pharmacophore in many drug molecules due to its ability to act as a hydrogen bond acceptor and its tetrahedral geometry.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(3-(1H-pyrazol-1-yl)cyclobutyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-3-(1H-pyrazol-1-yl)cyclobutan-1-amine |

| Sulfonylation | Benzenesulfonyl chloride | N-(3-(1H-pyrazol-1-yl)cyclobutyl)benzenesulfonamide |

Formation of Urea (B33335), Thiourea (B124793), and Amide Derivatives

Urea and Thiourea Formation: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The urea and thiourea moieties are important in drug design as they can participate in extensive hydrogen bonding interactions with biological targets.

Amide Formation: Beyond the use of acyl chlorides, amide derivatives can also be synthesized through coupling reactions with carboxylic acids. These reactions are often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

| Derivative | Reagent Example | Product Functional Group |

| Urea | Phenyl isocyanate | -NH-C(O)-NH-Phenyl |

| Thiourea | Methyl isothiocyanate | -NH-C(S)-NH-Methyl |

| Amide | Benzoic acid (with coupling agent) | -NH-C(O)-Phenyl |

Modifications and Substitutions on the Pyrazole (B372694) Ring

The aromatic pyrazole ring offers opportunities for further functionalization through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the existing substituent on the N-1 position. For 1-substituted pyrazoles, electrophilic attack generally occurs at the C-4 position. rrbdavc.orgscribd.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-1H-pyrazol-1-yl)cyclobutan-1-amine |

| Bromination | Br₂/FeBr₃ | 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-amine |

| Sulfonation | Fuming H₂SO₄ | 1-(3-Aminocyclobutyl)-1H-pyrazole-4-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at Pyrazole C-H or Halogenated Positions

Modern synthetic methodologies allow for the direct C-H functionalization of pyrazoles or cross-coupling reactions at pre-functionalized positions (e.g., halogenated pyrazoles). Palladium-, copper-, and nickel-catalyzed reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. For instance, a 4-halo-substituted derivative of this compound could be a versatile intermediate for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkynyl, or amino groups.

Transformations and Rearrangements of the Cyclobutane Ring System

The inherent ring strain of the cyclobutane core makes it susceptible to various transformations and rearrangements, particularly under conditions that generate a carbocation on the ring. For example, treatment of a derivative of this compound with a diazotizing agent could lead to the formation of a cyclobutyl cation. This cation could then undergo ring expansion to a more stable cyclopentyl system or rearrangement to other substituted cyclobutane derivatives. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of other substituents on the cyclobutane ring. These transformations can provide access to novel and structurally diverse scaffolds.

Ring Expansion and Contraction Methodologies

The study of ring expansion and contraction reactions is a mature area of organic synthesis, providing pathways to larger or smaller ring systems, respectively. For cyclobutane derivatives, these transformations are often driven by the relief of ring strain. Methodologies such as the Tiffeneau-Demjanov rearrangement, involving the treatment of a β-amino alcohol with nitrous acid, could theoretically be applied to a derivative of this compound to induce ring expansion to a cyclopentane (B165970) system. Conversely, photochemical rearrangements or Favorskii-type rearrangements of a corresponding α-haloketone derivative could potentially lead to ring contraction to a cyclopropane. However, no literature specifically describes the application of these or other ring expansion/contraction methodologies to this compound.

Cyclobutane Ring Opening Reactions

The four-membered ring of cyclobutane is susceptible to opening under various conditions, including hydrogenation, acid or base catalysis, and reactions with electrophiles or nucleophiles. For an aminocyclobutane derivative like the subject compound, the amino group can play a significant role in directing or participating in such reactions. For instance, treatment with strong acids could lead to protonation of the amine and subsequent ring opening to form a linear amine. Reductive ring-opening is another possibility. However, the specific conditions and resulting products for the ring opening of this compound have not been reported. The influence of the pyrazole substituent on the regioselectivity and stereoselectivity of such reactions remains an open area of investigation.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. Theoretically, this compound could serve as the amine component in these reactions, leading to the formation of diverse and complex molecular scaffolds incorporating the pyrazolylcyclobutane motif. For example, in an Ugi four-component reaction with an aldehyde, a carboxylic acid, and an isocyanide, the amine would be incorporated into a peptide-like backbone. Similarly, its participation in a Passerini three-component reaction is conceivable. Despite the potential utility of this compound as a building block in MCRs, a review of the current literature reveals no published examples of its use in this context.

Reactivity Profiles and Reaction Mechanism Studies of 3 1h Pyrazol 1 Yl Cyclobutan 1 Amine

Acid-Base Properties and Protonation Equilibria of the Amine and Pyrazole (B372694) Nitrogen

The acid-base characteristics of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine are dictated by the presence of the basic primary amine and the weakly basic pyrazole ring. The primary amine is the more basic of the two nitrogen-containing groups. The pKa value of the conjugate acid of a typical primary amine is around 10.6. alfa-chemistry.com The pyrazole ring, being an aromatic heterocycle, exhibits much weaker basicity. The pKa of the conjugate acid of pyrazole itself is approximately 2.5.

In an aqueous solution, the protonation equilibrium will be dominated by the primary amine. At physiological pH, the amine group will exist predominantly in its protonated, ammonium (B1175870) form. The pyrazole ring will remain largely unprotonated except under strongly acidic conditions. The electron-withdrawing nature of the pyrazole ring may slightly decrease the basicity of the amine compared to a simple cyclobutylamine.

Table 1: Estimated pKa Values for the Conjugate Acids of Functional Groups in this compound

| Functional Group | Estimated pKa of Conjugate Acid | Predominant form at pH 7.4 |

|---|---|---|

| Primary Amine | ~10.5 | Protonated (Ammonium) |

| Pyrazole Nitrogen | ~2.5 | Unprotonated |

Note: These are estimated values based on typical pKa ranges for similar functional groups and not from direct experimental measurement on this compound.

Nucleophilic Reactivity of the Amine and Pyrazole Nitrogens

Both the primary amine and the pyrazole ring contain nucleophilic nitrogen atoms. The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile. masterorganicchemistry.comlibretexts.org In general, the nucleophilicity of amines correlates with their basicity. masterorganicchemistry.com Therefore, the primary amine in this compound is expected to be a significantly stronger nucleophile than the nitrogen atoms of the pyrazole ring.

The pyrazole ring contains two nitrogen atoms, and their nucleophilicity is attenuated due to the delocalization of their lone pairs within the aromatic system. The N2 nitrogen of the pyrazole ring is generally more nucleophilic than the N1 nitrogen, which is sterically hindered by the cyclobutane (B1203170) substituent. The pyrazole anion, formed upon deprotonation, is a much stronger nucleophile. ijraset.com

Reactions with electrophiles will predominantly occur at the primary amine under neutral or basic conditions. For example, acylation or alkylation reactions would be expected to selectively modify the amine group.

Electrophilic Sites and Their Chemical Reactivity

While the nitrogen atoms confer nucleophilic character to the molecule, the pyrazole ring also possesses sites susceptible to electrophilic attack. The carbon atoms of the pyrazole ring can undergo electrophilic substitution, although they are generally less reactive than benzene (B151609) due to the presence of the electronegative nitrogen atoms. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. ijraset.comrsc.org The C3 and C5 positions are less reactive towards electrophiles. rsc.orgnih.gov

Transition-metal-catalyzed C-H functionalization reactions have emerged as powerful tools for modifying pyrazole rings, allowing for arylation, alkenylation, and alkylation at various positions. rsc.orgrsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.orgnih.gov

Mechanistic Investigations of Key Chemical Transformations

Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates in a reaction, thereby providing insight into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the progress of a reaction by monitoring the disappearance of starting material signals and the appearance of product signals. nih.gov In situ NMR spectroscopy can be particularly useful for observing reactive intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking changes in functional groups during a reaction. nih.govderpharmachemica.com For example, in an acylation reaction of the primary amine, the appearance of a new carbonyl stretch in the IR spectrum would indicate product formation.

Mass Spectrometry (MS): MS can be used to identify the molecular weights of intermediates and products, helping to elucidate the reaction pathway. derpharmachemica.comacs.org

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This data is essential for determining the reaction order and elucidating the rate-determining step of the mechanism. sciencepublishinggroup.comresearchgate.net

For a hypothetical reaction, such as the acylation of the primary amine with an acyl chloride, a kinetic study could be designed by monitoring the concentration of the starting material or product over time using a suitable analytical technique (e.g., HPLC or NMR). The rate law for the reaction could then be determined by systematically varying the concentrations of the reactants.

Table 2: Hypothetical Kinetic Data for the Acylation of this compound

| Experiment | Initial [Amine] (M) | Initial [Acyl Chloride] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

Note: This is a hypothetical data table to illustrate the type of information that would be obtained from a kinetic study. The values are not based on experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 3 1h Pyrazol 1 Yl Cyclobutan 1 Amine

Conformational Analysis and Energy Landscapes of the Compound

The flexibility of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine arises from the non-planar cyclobutane (B1203170) ring and the rotation around the single bonds connecting the substituents. A thorough conformational analysis is essential to identify the most stable three-dimensional structures and to understand the energy barriers between them.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to map the potential energy surface of the molecule. The cyclobutane ring itself is not flat but exists in a puckered conformation to relieve ring strain. This puckering results in two distinct positions for substituents: axial and equatorial. For a 1,3-disubstituted cyclobutane like the title compound, this leads to cis and trans diastereomers.

Within each diastereomer, multiple conformers exist. The key degrees of freedom include:

The puckering of the cyclobutane ring.

The orientation of the pyrazole (B372694) and amine substituents (axial vs. equatorial).

The rotation around the N-C bond linking the pyrazole to the cyclobutane.

The rotation around the C-N bond of the amine group.

Table 1: Possible Conformational Isomers of 1,3-Disubstituted Cyclobutane

| Isomer | Substituent 1 Position | Substituent 2 Position | Predicted Relative Stability |

|---|---|---|---|

| trans | Equatorial | Equatorial | Most Stable |

| cis | Equatorial | Axial | Less Stable |

This is an interactive data table. You can sort and filter the data.

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are cornerstones for investigating the electronic structure of molecules. jocpr.com These calculations reveal the distribution of electrons and the energies of the molecular orbitals, which are fundamental to understanding chemical reactivity and spectroscopic properties.

For this compound, the electronic structure is a composite of its constituent parts: the aromatic pyrazole ring, the saturated cyclobutane linker, and the nucleophilic amine group. The pyrazole ring is an electron-rich aromatic system, while the primary amine group possesses a lone pair of electrons on the nitrogen atom, making it a strong electron donor and a basic center.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

HOMO: The HOMO is expected to be localized primarily on the pyrazole ring and the nitrogen atom of the amine group, reflecting the most easily ionizable electrons. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO: The LUMO is likely to be distributed over the aromatic pyrazole ring, which can accept electron density. The energy of the LUMO indicates the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the chemical stability and reactivity of the molecule. rdd.edu.iq A larger energy gap implies higher stability and lower chemical reactivity. rdd.edu.iq Computational studies on similar pyrazole derivatives using DFT methods provide typical energy values for these orbitals. jocpr.comrdd.edu.iqresearchgate.net

Table 2: Predicted Frontier Orbital Energies for a Model Pyrazole System

| Orbital | Typical Energy (eV) - DFT/B3LYP | Description |

|---|---|---|

| HOMO | -6.0 to -7.5 | Localized on pyrazole and amine N; electron donor |

| LUMO | -0.5 to -1.5 | Localized on pyrazole ring; electron acceptor |

This is an interactive data table. You can sort and filter the data based on the values.

Tautomerism and Aromaticity Considerations for the Pyrazole Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. britannica.com Its aromaticity arises from a planar, cyclic, conjugated system with 6 π-electrons, fulfilling Hückel's rule. ijraset.com This delocalization of electrons confers significant thermodynamic stability. quora.com

A key feature of unsubstituted or symmetrically substituted pyrazoles is annular prototropic tautomerism. encyclopedia.pubnih.gov This is a dynamic equilibrium where a proton shifts between the two ring nitrogen atoms (N1 and N2). encyclopedia.pubnih.gov The relative stability of the resulting tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net

However, in this compound, the pyrazole ring is substituted at the N1 position by the cyclobutane group. This N-substitution effectively "locks" the ring, preventing the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. Therefore, the molecule exists as a single constitutional isomer with the cyclobutane ring permanently attached to the N1 position of the pyrazole moiety. While dynamic tautomerism is absent, understanding this fundamental property of the pyrazole system is crucial for contextualizing its chemistry. nih.govnih.gov

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The potential for intermolecular interactions, particularly hydrogen bonding, is a defining characteristic of this compound. These non-covalent interactions govern the molecule's physical properties, such as boiling point and solubility, as well as its organization in the solid state (crystal packing).

The molecule possesses multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The primary amine group (-NH₂) has two acidic protons that can be donated. uobasrah.edu.iq

Hydrogen Bond Acceptors: The lone pair of electrons on the amine nitrogen and the lone pair on the pyridine-like nitrogen (N2) of the pyrazole ring can both accept protons. nih.govlibretexts.org

This combination of donors and acceptors allows for the formation of a robust and potentially complex hydrogen-bonding network. rsc.org Computational analysis can be used to model these interactions, predicting their geometry and strength. Typical hydrogen bonds are identified by a donor-acceptor distance of less than 3 Å and a donor-hydrogen-acceptor angle greater than 150°. mdanalysis.org The molecule can form dimers, chains, or more intricate three-dimensional networks through various motifs, such as N-H···N (amine-pyrazole) and N-H···N (amine-amine) interactions. researchgate.net

Table 3: Potential Hydrogen Bonding Sites and Interactions

| Site | Type | Role | Potential Interaction Partner |

|---|---|---|---|

| Amine (-NH₂) | Protons | Donor | Amine N, Pyrazole N2 |

| Amine (-NH₂) | Nitrogen Lone Pair | Acceptor | Amine N-H |

This is an interactive data table. You can explore the different potential interactions.

Prediction of Spectroscopic Signatures and Elucidation of Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. By calculating the electronic and vibrational energy levels, it is possible to simulate various types of spectra.

NMR Spectroscopy: Methods like Gauge-Independent Atomic Orbital (GIAO) combined with DFT can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.govgithub.io These predictions are invaluable for assigning experimental spectra and determining the structure and conformation of the molecule in solution.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. jocpr.comresearchgate.net This helps in identifying characteristic functional group vibrations, such as the N-H stretching of the amine and the C=N and C=C stretching modes of the pyrazole ring.

Furthermore, computational methods are instrumental in elucidating reaction pathways. By mapping the potential energy surface for a chemical reaction, chemists can identify transition states and calculate activation energies. nih.gov This provides insight into reaction kinetics and mechanisms. For this compound, this could involve modeling its synthesis, such as the reaction between a cyclobutane precursor and pyrazole, or predicting its reactivity in subsequent transformations like acylation or alkylation of the amine group. acs.orgacs.org

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are numerical values derived from the computed wavefunction of a molecule that quantify its reactivity. These descriptors help predict where and how a molecule is likely to react.

Molecular Electrostatic Potential (MEP): The MEP is a map of electrostatic potential onto the electron density surface of a molecule. It visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the N2 of the pyrazole and the amine nitrogen, indicating likely sites for electrophilic attack. The hydrogens of the amine group would show positive potential, marking them as sites for nucleophilic interaction or deprotonation.

Atomic Charges: Calculating atomic partial charges using methods like Natural Bond Orbital (NBO) analysis quantifies the electron distribution. The most negatively charged atoms are typically the most susceptible to electrophilic attack.

Frontier Orbital Densities: The spatial distribution of the HOMO and LUMO indicates the regions of a molecule most involved in electron donation and acceptance, respectively. For electrophilic attack, the reaction is likely to occur at atoms where the HOMO density is highest. For nucleophilic attack, the site with the highest LUMO density is favored. mdpi.com General studies of pyrazoles show that electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attacks are favored at C3 and C5. mdpi.com

Table 4: Key Quantum Descriptors and Their Reactivity Implications

| Descriptor | Definition | Predicted Reactivity for this compound |

|---|---|---|

| MEP Negative Region | Area of negative electrostatic potential | Site for electrophilic attack (e.g., protonation) at pyrazole N2 and amine N. |

| MEP Positive Region | Area of positive electrostatic potential | Site for nucleophilic attack at amine N-H protons. |

| HOMO Density | Location of the highest occupied molecular orbital | High density on amine N and pyrazole ring; indicates sites of electron donation. |

| LUMO Density | Location of the lowest unoccupied molecular orbital | High density on the pyrazole ring; indicates sites of electron acceptance. |

This is an interactive data table. You can sort and filter the data.

Applications of 3 1h Pyrazol 1 Yl Cyclobutan 1 Amine As a Versatile Chemical Building Block and Scaffold in Synthetic Chemistry

Design and Synthesis of Complex Polycyclic and Heterocyclic Systems

The pyrazole (B372694) nucleus within 3-(1H-pyrazol-1-yl)cyclobutan-1-amine is a well-established precursor for the synthesis of fused heterocyclic systems. Various synthetic strategies can be envisioned that leverage the reactivity of the pyrazole ring. For instance, the pyrazole moiety can participate in cycloaddition reactions, such as [3+2] cycloadditions, to construct polycyclic systems. nih.gov Furthermore, the nitrogen atoms of the pyrazole can be involved in annulation reactions to form fused pyrazole derivatives.

The cyclobutane-amine portion of the molecule also offers a handle for the construction of novel heterocyclic frameworks. The primary amine can be readily functionalized and incorporated into various heterocyclic rings through condensation reactions. Moreover, the strained cyclobutane (B1203170) ring can undergo ring-expansion or ring-opening reactions to generate larger and more complex cyclic systems. chim.it The combination of the pyrazole and cyclobutane-amine functionalities allows for the development of tandem reaction sequences, leading to the efficient synthesis of intricate polycyclic and heterocyclic architectures. ktu.edu

| Reaction Type | Reactant(s) | Resulting Heterocyclic System | Reference(s) |

| [3+2] Cycloaddition | Pyrazole and an alkyne | Fused pyrazole system | nih.gov |

| Annulation Reaction | Pyrazole and a bifunctional electrophile | Fused pyrazole derivative | ktu.edu |

| Condensation Reaction | Cyclobutane-amine and a dicarbonyl compound | Nitrogen-containing heterocycle | chim.it |

| Ring-Expansion | Cyclobutane derivative | Larger carbocycle or heterocycle | chim.it |

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is crucial for advancements in asymmetric catalysis. nih.gov The structure of this compound provides a promising scaffold for the design of novel chiral ligands. The pyrazole nitrogen atoms can act as coordination sites for transition metals, a key feature in many successful catalyst designs. lifechemicals.com Furthermore, the primary amine on the cyclobutane ring can be readily modified to introduce chirality and additional coordinating groups.

For example, the amine can be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde to form a Schiff base, which can then be reduced to a chiral secondary amine. These modifications would result in a chiral, bidentate N,N-ligand. The rigid cyclobutane backbone can provide a well-defined stereochemical environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. nih.govrsc.org

| Ligand Type | Metal Complex | Catalyzed Reaction | Potential Enantioselectivity | Reference(s) |

| Chiral Pyrazole-based N,N-ligand | Rhodium | Asymmetric arylation | High | nih.govrsc.org |

| Chiral N,N'-dioxide Ligand | Nickel | Asymmetric hydroalkylation | High | acs.org |

Integration into Novel Materials Science Applications

The unique electronic and structural features of this compound make it an interesting candidate for integration into novel materials. Pyrazole-containing polymers have been shown to exhibit interesting photophysical properties, such as aggregation-induced emission enhancement, making them suitable for applications like fluorescent chemosensors. rsc.org The pyrazole moiety in this compound could be incorporated into a polymer backbone or as a pendant group to impart similar functionalities.

Furthermore, the cyclobutane unit can be exploited in the design of stress-responsive polymers. lifechemicals.com The inherent ring strain of the cyclobutane can be released under mechanical stress, leading to a change in the material's properties. The primary amine group allows for the straightforward incorporation of this building block into polymer chains through polymerization reactions with suitable comonomers. Additionally, the pyrazole and amine functionalities could be utilized in the construction of supramolecular architectures through hydrogen bonding and coordination interactions. lifechemicals.com

| Material Type | Potential Application | Key Feature | Reference(s) |

| Pyrazole-containing polymer | Fluorescent chemosensor | Aggregation-induced emission | rsc.org |

| Cyclobutane-containing polymer | Stress-responsive material | Strain-release of cyclobutane ring | lifechemicals.com |

| Supramolecular assembly | Functional material | Hydrogen bonding and coordination | lifechemicals.com |

Utilization in High-Throughput Synthesis of Chemical Libraries for Academic Research Purposes

High-throughput synthesis of chemical libraries is a powerful tool for drug discovery and chemical biology research. This compound is an ideal building block for the construction of such libraries due to its facile functionalization at multiple points. The primary amine can be readily derivatized through a variety of reactions, such as amidation, alkylation, and reductive amination, allowing for the introduction of a wide range of substituents.

The pyrazole ring can also be functionalized, for example, through electrophilic substitution reactions. This multi-point derivatization capability enables the rapid generation of a large and diverse collection of compounds from a single scaffold. The resulting chemical libraries can then be screened for biological activity or other desired properties, accelerating the pace of academic research. The use of pyrazole and cyclobutane motifs in drug discovery is well-documented, further highlighting the potential of libraries derived from this scaffold. lifechemicals.comlifechemicals.com

| Derivatization Site | Reaction Type | Introduced Diversity |

| Primary Amine | Amidation, Alkylation, Reductive Amination | Varied side chains |

| Pyrazole Ring | Electrophilic Substitution | Substituted pyrazole core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.